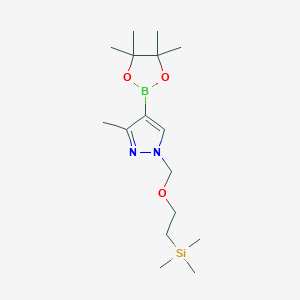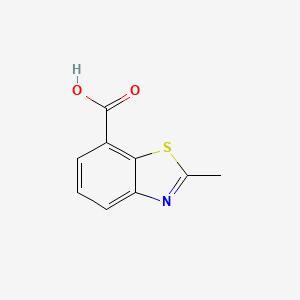![molecular formula C16H13BN2O B1404627 4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol CAS No. 1492899-94-1](/img/structure/B1404627.png)
4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol
Vue d'ensemble
Description
“4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol” is a biochemical used for proteomics research . Its molecular formula is C16H13BN2O .
Synthesis Analysis
The synthesis of “4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol” involves the use of 4-(Hydroxymethyl)phenylboronic acid and 1,8-Diaminonaphthalene . Another synthesis method involves a reaction mixture that is vigorously stirred at 80 °C .Molecular Structure Analysis
The molecular structure of “4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol” is characterized by a molecular formula of C16H13BN2O . The average mass is 260.098 Da and the monoisotopic mass is 260.112091 Da .Applications De Recherche Scientifique
1. Metal Ion Detection
- NBN-embedded polymers, including Poly{2-(4-Vinylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine} and Poly{N-(4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)acrylamide}, exhibit solvatochromic fluorescence and are used as sensitive and selective fluorescent sensors for detecting Fe3+ and Cr3+ ions. The low limit of detection indicates their potential as metal fluorescence sensors (Li et al., 2022).
2. Structural Characterization and Synthesis
- Studies have been conducted on the solvent-free synthesis and structural characterization of heterosubstituted diazaboroles and borinines, including 2-(4-Methylphenyl)-naptho[1,8-de][1,3,2]diazaborinine. These studies contribute to understanding the electron density donation from the N-atom to the vacant pz orbital of the B-atom (Slabber et al., 2013).
3. Organic Thin-Film Transistor Applications
- Compounds such as 2,2′-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) have been synthesized and characterized for their application in organic field-effect transistors (OFETs). These compounds show promise due to their charge carrier mobility and photophysical properties (Lu et al., 2010).
4. Ink-Free Rewriting
- Functionalized phenol derivatives, such as (E)-4-((4′-[2,2′:6′,2′′-terpyridin]-4′-yl) phenyl)diazinyl) phenol, have been synthesized for use as pH-test paper. This paper can undergo a color change in response to different pH levels and exhibits excellent reversibility and reusability for ink-free writing applications (Dong & Hao, 2019).
Propriétés
IUPAC Name |
4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BN2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYRSZGDYCOPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid](/img/structure/B1404544.png)
![tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1404546.png)


![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)
![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)
![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)


![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)